Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene
Description
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a polycyclic compound characterized by two spiro junctions, forming a rigid, three-dimensional architecture. Its structural complexity arises from fused rings and stereochemical constraints, which influence its physicochemical properties and biological interactions.
Properties
CAS No. |
87482-38-0 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
dispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C13H18/c1-2-4-12(5-3-1)6-8-13(9-7-12)10-11-13/h6-9H,1-5,10-11H2 |
InChI Key |
RTKYALLESAFMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C=CC3(CC3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursor molecules undergo a series of cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds. Substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic motifs.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various chemical interactions, such as binding to enzymes or receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Structural Features
Dispiro compounds vary in ring sizes, substituents, and spiro junction positions. Key comparisons include:
Key Observations :
- Selenium vs. Oxygen/Sulfur Analogs: Selenium-containing dispiroselenoindolinones (e.g., compounds 5a-h, 6a-m) exhibit cytotoxicity comparable to oxygen/sulfur analogs but with enhanced ROS generation, suggesting chalcogen-dependent mechanisms .
- Diastereomer Control : Imidazothiazolotriazine derivatives form anti/syn diastereomers (1:1 ratio), while angular isomers arise via KOH-mediated rearrangement, highlighting synthetic versatility .
Key Observations :
Cytotoxicity and Anticancer Potential
Key Observations :
Structural-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
